![molecular formula C32H42Cl2N4O B12302216 [6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B12302216.png)
[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-Trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichlorid ist eine komplexe organische Verbindung, die eine einzigartige Struktur mit mehreren Indol- und Trimethylindoliumgruppen aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-Trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichlorid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess kann mit der Herstellung der Indol- und Trimethylindolium-Vorstufen beginnen, gefolgt von deren Kupplung durch eine Reihe von Kondensations- und Cyclisierungsreaktionen. Die Reaktionsbedingungen erfordern oft spezielle Katalysatoren, Lösungsmittel und Temperaturkontrollen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird.
Industrielle Produktionsmethoden
In einem industriellen Umfeld würde die Produktion dieser Verbindung wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Effizienz zu maximieren und die Kosten zu minimieren. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Synthesegeräten und fortschrittlichen Reinigungstechniken wie Chromatographie und Kristallisation umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
[6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-Trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, die möglicherweise ihre chemischen und physikalischen Eigenschaften verändern.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Struktur der Verbindung zu modifizieren, was möglicherweise zu neuen Derivaten mit unterschiedlichen Funktionalitäten führt.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte Gruppen durch andere funktionelle Gruppen ersetzt werden, was zur Bildung neuer Verbindungen führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Verbindungen mit höherem Oxidationszustand führen, während Reduktion zu reduzierteren Formen der ursprünglichen Verbindung führen kann. Substitutionsreaktionen können zu einer Vielzahl von Derivaten mit unterschiedlichen funktionellen Gruppen führen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird [6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-Trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichlorid auf seine einzigartigen strukturellen Eigenschaften und sein Potenzial als Baustein für komplexere Moleküle untersucht.
Biologie
In der biologischen Forschung kann diese Verbindung auf ihre Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren untersucht werden. Ihr Potenzial als fluoreszierende Sonde oder Bildgebungsmittel könnte von besonderem Interesse sein.
Medizin
In der Medizin könnte die Verbindung auf ihr therapeutisches Potenzial untersucht werden, einschließlich ihrer Fähigkeit, mit spezifischen molekularen Zielstrukturen zu interagieren, die an Krankheitsprozessen beteiligt sind. Ihre einzigartige Struktur kann Vorteile bei der Arzneimittelentwicklung bieten.
Industrie
In industriellen Anwendungen kann die Verbindung aufgrund ihrer einzigartigen chemischen und physikalischen Eigenschaften bei der Entwicklung neuer Materialien wie Farbstoffe, Pigmente oder elektronischer Komponenten verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von [6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-Trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen, Rezeptoren oder Nukleinsäuren. Diese Wechselwirkungen können verschiedene biochemische Pfade modulieren, was zu den beobachteten Wirkungen der Verbindung führt. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride typically involves multi-step organic reactions. The process may start with the preparation of the indole and trimethylindolium precursors, followed by their coupling through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical and physical properties.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially leading to new derivatives with different functionalities.
Substitution: The compound can participate in substitution reactions where specific groups are replaced by other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential as a fluorescent probe or imaging agent could be of particular interest.
Medicine
In medicine, the compound could be explored for its therapeutic potential, including its ability to interact with specific molecular targets involved in disease processes. Its unique structure may offer advantages in drug design and development.
Industry
In industrial applications, the compound may be used in the development of new materials, such as dyes, pigments, or electronic components, due to its unique chemical and physical properties.
Wirkmechanismus
The mechanism of action of [6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- [5-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-Trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]pentanoylamino]azanium;dichlorid
- [7-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-Trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]heptanoylamino]azanium;dichlorid
Einzigartigkeit
Die Einzigartigkeit von [6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-Trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichlorid liegt in seiner spezifischen strukturellen Anordnung, die im Vergleich zu ähnlichen Verbindungen möglicherweise unterschiedliche chemische und physikalische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C32H42Cl2N4O |
|---|---|
Molekulargewicht |
569.6 g/mol |
IUPAC-Name |
[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride |
InChI |
InChI=1S/C32H40N4O.2ClH/c1-31(2)24-16-11-13-18-26(24)35(5)28(31)20-8-6-9-21-29-32(3,4)25-17-12-14-19-27(25)36(29)23-15-7-10-22-30(37)34-33;;/h6,8-9,11-14,16-21H,7,10,15,22-23,33H2,1-5H3;2*1H |
InChI-Schlüssel |
RGKQQFSVYKQZDO-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)N[NH3+])(C)C)C)C.[Cl-].[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)N[NH3+])(C)C)C)C.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





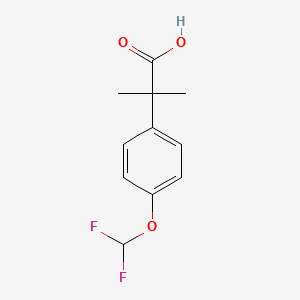
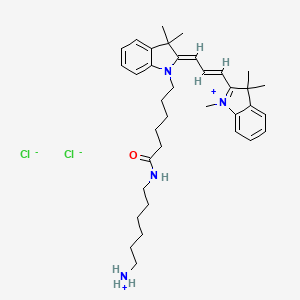

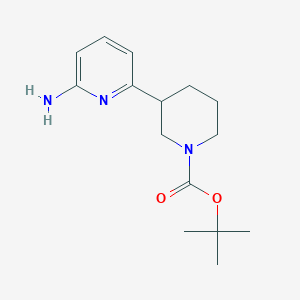
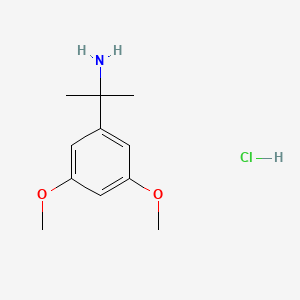
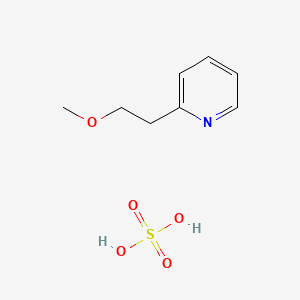
amino}-3-methylpentanoic acid](/img/structure/B12302176.png)

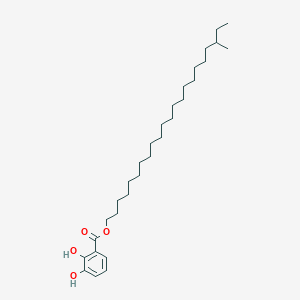
![9-Tosyl-6-oxa-2,9-diazaspiro[4.5]decane hydrochloride](/img/structure/B12302182.png)

